molecular formula C12H16N2O4 B13367587 Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate

Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate

Cat. No.: B13367587
M. Wt: 252.27 g/mol
InChI Key: IXOUJKMRQJVTLI-UHFFFAOYSA-N
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Description

Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an ethyl ester group, a hydroxyethyl side chain, and a ketone functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-(2-hydroxyethyl)hydrazinecarboxylate with a suitable diketone, followed by cyclization and esterification steps. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of impurities. Additionally, green chemistry principles, such as solvent recycling and waste reduction, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl and ester groups allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry .

Biological Activity

Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS Number: 802541-15-7) is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C12H16N2O4
  • Molecular Weight: 252.27 g/mol
  • Structure: The compound features a tetrahydroindazole core with a carboxylate ester group and a hydroxyethyl substituent. This unique structure may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that the indazole moiety may play a significant role in modulating signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Specifically:

  • Cytotoxicity: In vitro assays demonstrate that this compound can induce apoptosis in cancer cell lines. For instance, it has shown enhanced cytotoxic effects compared to standard chemotherapeutic agents like bleomycin in hypopharyngeal tumor models .
  • Mechanism of Action: The compound appears to inhibit key signaling pathways associated with cancer progression, including NF-kB activation, which is crucial for inflammation and tumor growth .

Antimicrobial Activity

Preliminary evaluations suggest that the compound may also exhibit antimicrobial properties. Its efficacy against various bacterial strains is currently under investigation, with some studies indicating potential effectiveness against Gram-positive bacteria.

Case Studies and Research Findings

StudyFindings
Study 1Induced apoptosis in FaDu cellsShows potential as an anticancer agent
Study 2Inhibited NF-kB pathway in vitroSuggests a mechanism for anti-inflammatory effects
Study 3Evaluated against bacterial strainsPreliminary results indicate antimicrobial activity

Case Study Analysis:
One notable study highlighted the compound's ability to reduce cell viability in cancer cell lines significantly. The study employed various concentrations and observed a dose-dependent response, supporting the hypothesis that structural modifications could enhance biological efficacy .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Specific areas for future investigation include:

  • In vivo Studies: To assess the pharmacokinetics and therapeutic potential in animal models.
  • Mechanistic Studies: To elucidate the precise molecular interactions and pathways influenced by this compound.
  • Formulation Development: Exploring various formulations to enhance bioavailability and therapeutic efficacy.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

ethyl 1-(2-hydroxyethyl)-7-oxo-5,6-dihydro-4H-indazole-3-carboxylate

InChI

InChI=1S/C12H16N2O4/c1-2-18-12(17)10-8-4-3-5-9(16)11(8)14(13-10)6-7-15/h15H,2-7H2,1H3

InChI Key

IXOUJKMRQJVTLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCCC2=O)CCO

Origin of Product

United States

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